Cas no 931063-02-4 (N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide)

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide structure
931063-02-4 structure
商品名:N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide
CAS番号:931063-02-4
MF:C14H19NO3S
メガワット:281.371
CID:3155385
PubChem ID:9214023

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide
    • N-cyclopentyl-4-(methylsulfonylmethyl)benzamide
    • AKOS008921442
    • n-Cyclopentyl-4-((methylsulfonyl)methyl)benzamide
    • 931063-02-4
    • Z30919619
    • CS-0294773
    • インチ: InChI=1S/C14H19NO3S/c1-19(17,18)10-11-6-8-12(9-7-11)14(16)15-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16)
    • InChIKey: QNIDJICWFFASHH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 281.10856464Da
  • どういたいしつりょう: 281.10856464Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 71.6Ų

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365443-1g
n-Cyclopentyl-4-((methylsulfonyl)methyl)benzamide
931063-02-4 95%
1g
¥3516.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365443-5g
n-Cyclopentyl-4-((methylsulfonyl)methyl)benzamide
931063-02-4 95%
5g
¥11232.00 2024-04-25

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide 関連文献

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamideに関する追加情報

Professional Introduction to N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide (CAS No. 931063-02-4)

N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide, a compound with the chemical formula C13H17NO4, is a derivative of benzamide featuring a cyclopentyl group and a methanesulfonyl substituent. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The presence of the N-cyclopentyl moiety introduces steric hindrance, which can influence its interactions with biological targets, while the 4-(methanesulfonylmethyl) group enhances its solubility and reactivity, making it a valuable scaffold for drug design.

The CAS number 931063-02-4 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. Recent advancements in medicinal chemistry have highlighted the importance of such derivatives in developing novel therapeutic agents. The benzamide core is well-known for its role in various pharmacological applications, including anti-inflammatory, analgesic, and neuroprotective effects. By modifying this core structure, researchers aim to optimize efficacy and minimize side effects.

In the context of contemporary drug discovery, N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide has been explored for its potential in modulating enzyme activity and receptor binding. Studies have indicated that the compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases such as cancer and autoimmune disorders. The N-cyclopentyl group, in particular, has been shown to enhance binding affinity by introducing conformational rigidity, while the methanesulfonylmethyl moiety facilitates hydrogen bonding interactions with biological targets.

Recent preclinical studies have demonstrated promising results when N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide is tested against models of inflammation and pain. The compound's ability to interact with specific amino acid residues in target proteins suggests its potential as a lead compound for further optimization. Researchers are employing computational methods such as molecular docking and dynamic simulations to understand its binding mechanism at a molecular level. These studies not only provide insights into its pharmacological properties but also guide the design of next-generation analogs with improved characteristics.

The synthesis of N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the N-cyclopentyl group typically involves nucleophilic substitution or cyclization reactions, while the 4-(methanesulfonylmethyl) functionality is often incorporated via sulfonylation or methanesulfonation techniques. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

In addition to its pharmaceutical applications, N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide has shown potential in material science and chemical biology. Its unique structural features make it a suitable candidate for developing novel ligands and probes for biochemical assays. The compound's ability to interact with proteins and enzymes has been exploited in high-throughput screening campaigns to identify new therapeutic targets. Furthermore, its stability under various conditions makes it a reliable tool for experimental studies.

The future prospects of N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced potency and selectivity. As our understanding of biological pathways continues to grow, compounds like N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide will play a crucial role in addressing unmet medical needs.

Overall, N-Cyclopentyl-4-(methanesulfonylmethyl)benzamide (CAS No. 931063-02-4) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities position it as a valuable asset in drug discovery efforts. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers are poised to unlock new therapeutic possibilities with this remarkable compound.

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